4-Amino-5,6,7,8-tetrahydropteridin-6-one
Overview
Description
4-Amino-5,6,7,8-tetrahydropteridin-6-one is a heterocyclic organic compound with the molecular formula C6H7N5O It belongs to the class of pteridines, which are polycyclic aromatic compounds containing a pteridine ring system
Mechanism of Action
Target of Action
It is structurally similar to sapropterin, a tetrahydropterin that plays a role as a coenzyme and cofactor . These molecules are often involved in enzymatic reactions, suggesting that 4-Amino-5,6,7,8-tetrahydropteridin-6-one may interact with enzymes in the body.
Mode of Action
Given its structural similarity to sapropterin, it may participate in enzymatic reactions as a dissociable acceptor or donor of chemical groups or electrons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6,7,8-tetrahydropteridin-6-one typically involves the reduction of pteridine derivatives. One common method includes the reduction of 2-amino-4-hydroxy-6-formylpteridine using sodium borohydride in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: Reduction reactions can yield tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various pterin and tetrahydropterin derivatives, which have distinct biochemical properties and applications .
Scientific Research Applications
4-Amino-5,6,7,8-tetrahydropteridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound plays a role in the study of enzyme cofactors and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Tetrahydrobiopterin: A cofactor in the hydroxylation of aromatic amino acids.
Folinic Acid: Used in the treatment of certain types of anemia.
Sapropterin: A synthetic form of tetrahydrobiopterin used in the treatment of phenylketonuria.
Uniqueness: 4-Amino-5,6,7,8-tetrahydropteridin-6-one is unique due to its specific structure and reactivity, which allows it to participate in a variety of biochemical processes. Its ability to undergo multiple types of chemical reactions and its role as a cofactor in enzymatic reactions distinguish it from other similar compounds .
Properties
IUPAC Name |
4-amino-7,8-dihydro-5H-pteridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUSOOYHVXSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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